

Comparative Analysis of 2-Phenyladamantane: A Guide for Researchers

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Compound of Interest

Compound Name: 2-Phenyladamantane

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An In-depth Look at the Physicochemical Properties, Biological Activities, and Synthesis of **2-Phenyladamantane** and Its Isomeric Counterpart, 1-Phenyladamantane.

This guide offers a comprehensive comparison of **2-Phenyladamantane** and its structural isomer, 1-Phenyladamantane, providing researchers, scientists, and drug development professionals with a valuable resource for understanding their potential applications. While experimental data for **2-Phenyladamantane** is limited in the public domain, this guide synthesizes available information and draws comparisons with its better-studied counterpart and other relevant adamantane derivatives to infer its potential pharmacological profile.

Physicochemical Properties: A Tale of Two Isomers

The positioning of the phenyl group on the adamantane cage significantly influences the physicochemical properties of these isomers. While both share the same molecular formula ($C_{16}H_{20}$) and molecular weight (212.33 g/mol), their structural differences lead to variations in properties such as melting point and density.^[1]

Property	2-Phenyladamantane	1-Phenyladamantane	Source
Molecular Formula	C ₁₆ H ₂₀	C ₁₆ H ₂₀	[1]
Molecular Weight	212.33 g/mol	212.33 g/mol	[1]
Melting Point	30-31 °C	84 °C	[1]
Density	1.042 ± 0.06 g/cm ³	Not available	[1]
logP (octanol/water)	4.226 (Calculated)	Not available	
Water Solubility	-4.30 (log ₁₀ mol/L) (Calculated)	Not available	
Boiling Point (Calculated)	607.31 K	Not available	

Potential Pharmacological Activities: Exploring the Adamantane Scaffold

The adamantane moiety is a well-established pharmacophore, known to impart desirable properties such as lipophilicity and metabolic stability to drug candidates. Adamantane derivatives have shown a wide range of biological activities, including antiviral, anticancer, and neurological effects, primarily through the modulation of targets like the NMDA receptor.[2][3][4]

Neurological Activity: NMDA Receptor Antagonism

Adamantane derivatives, most notably amantadine and memantine, are known to act as non-competitive antagonists of the N-methyl-D-aspartate (NMDA) receptor.[1] This activity is crucial in the treatment of neurodegenerative diseases like Parkinson's and Alzheimer's. The rigid adamantane cage is thought to play a key role in blocking the ion channel of the NMDA receptor. Given its structural similarity, **2-Phenyladamantane** is also hypothesized to exhibit NMDA receptor antagonist activity. Further experimental validation is required to confirm this and to determine its potency compared to other adamantane-based NMDA receptor modulators.

Antiviral Activity

The antiviral properties of adamantane derivatives, particularly against the influenza A virus, are well-documented.[3][5] Amantadine and rimantadine function by blocking the M2 proton channel of the virus, inhibiting its replication. While many adamantane derivatives have been screened for antiviral activity, specific data for **2-Phenyladamantane** is not readily available. However, related compounds, such as adamantane spiro-3'-pyrrolidines, have demonstrated significant anti-influenza A activity, suggesting that the adamantane scaffold is a promising starting point for novel antiviral drug design.[3]

Anticancer Activity

Recent research has highlighted the potential of adamantane derivatives as anticancer agents.[6][7] For instance, 4-(2-adamantyl)phenylalkylamines have shown antiproliferative activity against various tumor cell lines.[6] The lipophilic nature of the adamantane cage can enhance the ability of these compounds to cross cell membranes and interact with intracellular targets. While no specific anticancer data for **2-Phenyladamantane** has been found, its structural features warrant investigation in this therapeutic area.

Toxicology and Safety Profile

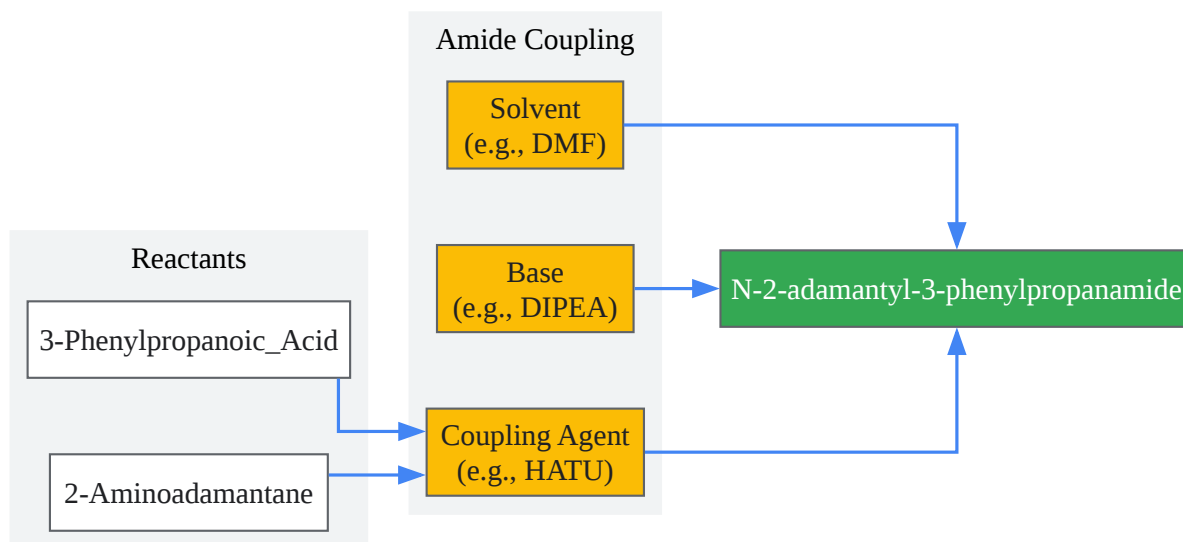
Limited information is available regarding the toxicology of **2-Phenyladamantane**. It is classified as an irritant. For its isomer, 1-Phenyladamantane, the risk codes indicate that it is irritating to the eyes, respiratory system, and skin. Comprehensive toxicological studies are necessary to fully characterize the safety profile of **2-Phenyladamantane**.

Experimental Protocols

To facilitate further research into the biological activities of **2-Phenyladamantane**, detailed protocols for relevant in vitro assays are provided below.

Synthesis of 2-Phenyladamantane

A common method for the synthesis of **2-Phenyladamantane** involves the reaction of a suitable adamantane precursor with a phenylating agent. One documented route utilizes the coupling of 2-aminoadamantane with 3-phenylpropanoic acid, followed by further modifications.[8]

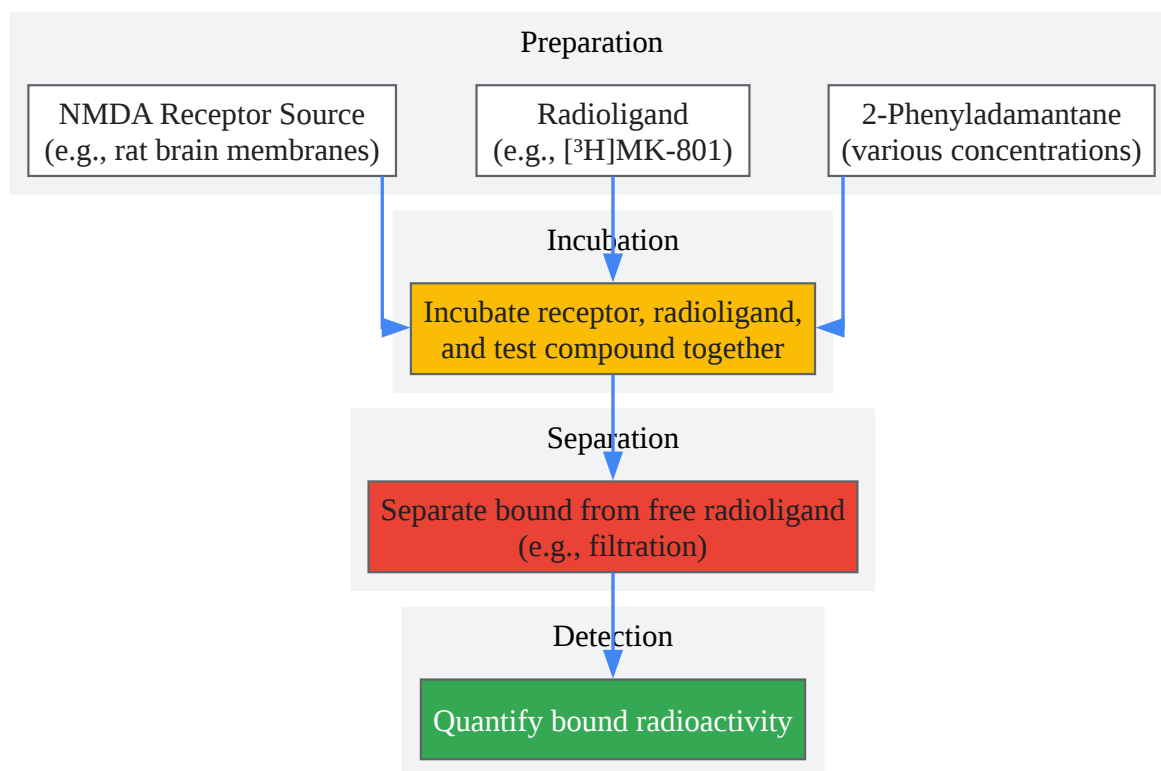


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A generalized workflow for the synthesis of an amide precursor to **2-Phenyladamantane**.

NMDA Receptor Binding Assay

This assay is crucial for determining the affinity of **2-Phenyladamantane** for the NMDA receptor. A common method is a competitive radioligand binding assay.

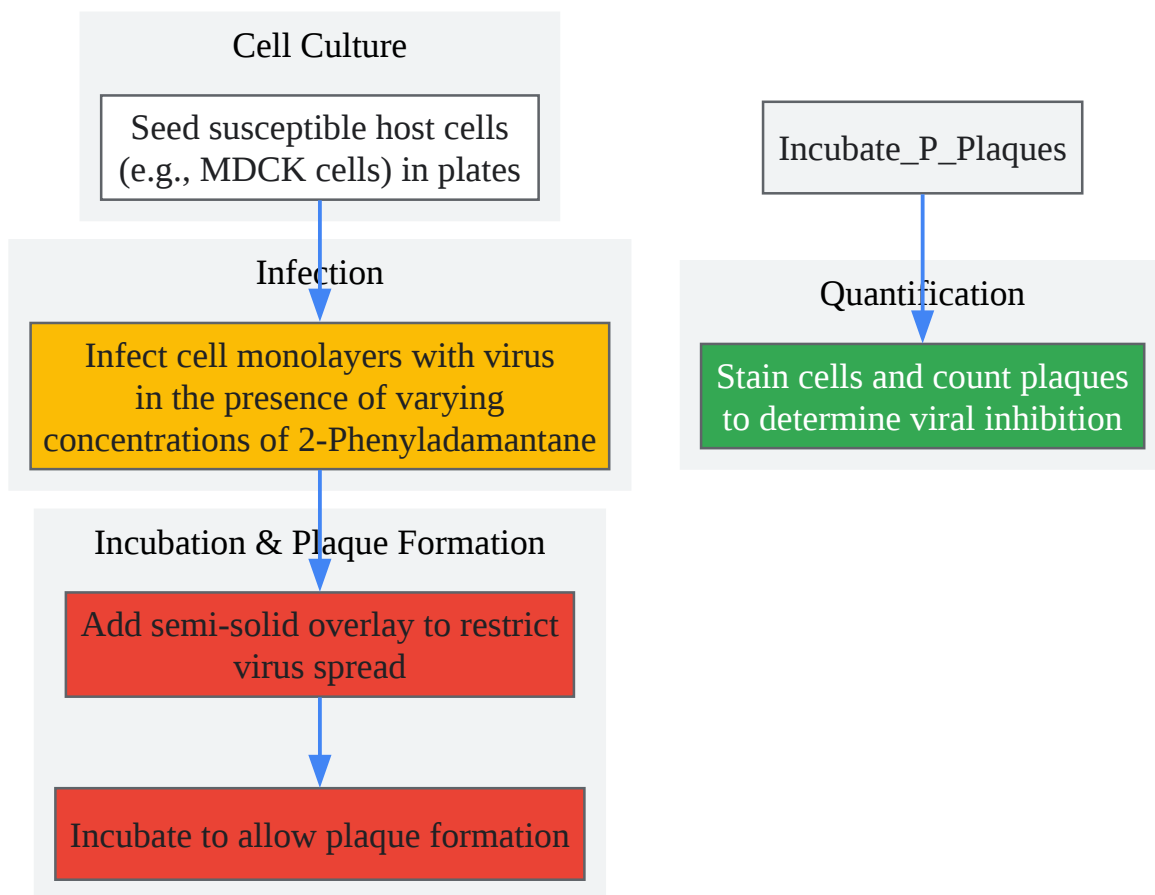


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Workflow for an NMDA receptor competitive binding assay.

Plaque Reduction Assay for Antiviral Activity

This assay determines the ability of a compound to inhibit the replication of a virus, such as influenza A.

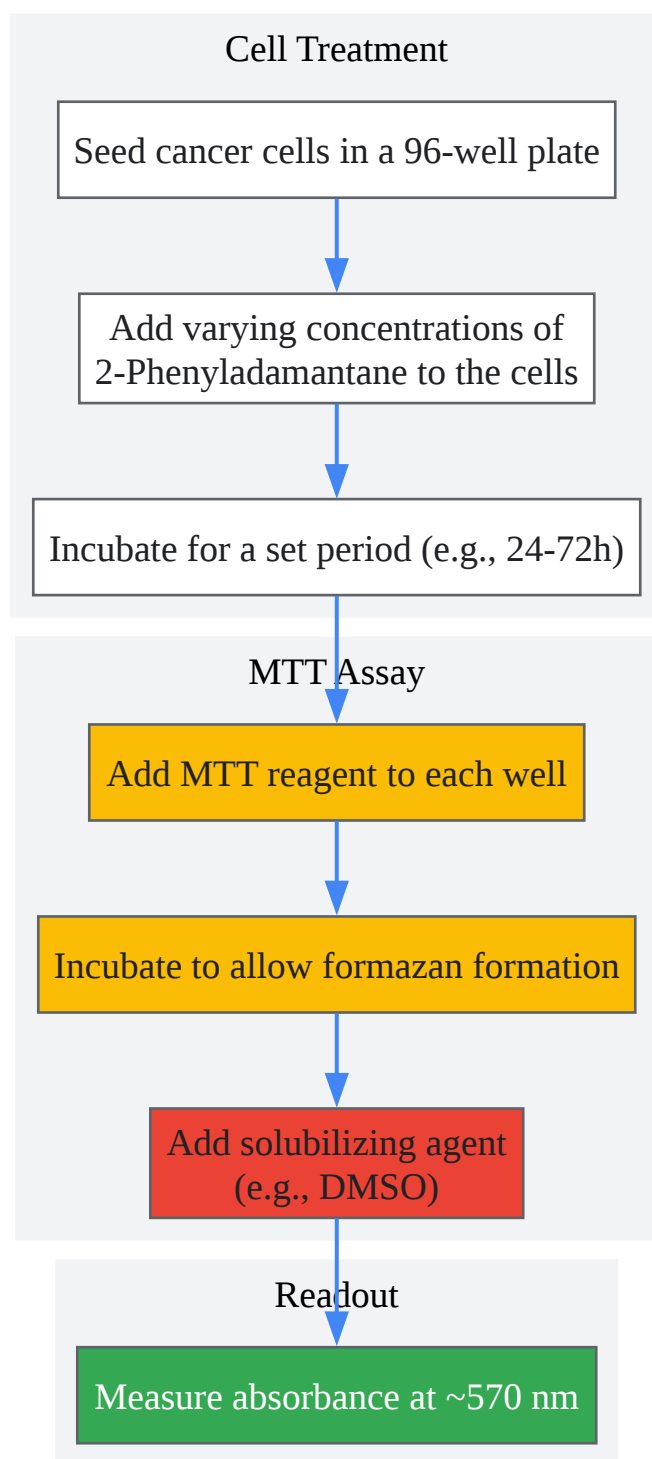


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Workflow for a plaque reduction assay to assess antiviral activity.

MTT Assay for Anticancer Activity

The MTT assay is a colorimetric assay for assessing cell metabolic activity and is commonly used to measure the cytotoxic effects of potential anticancer compounds.



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Workflow for an MTT assay to determine cytotoxicity.

Conclusion

2-Phenyladamantane represents an intriguing but underexplored molecule within the broader class of adamantane derivatives. Based on the established pharmacology of its structural analogs, it holds potential as a modulator of the NMDA receptor and may exhibit antiviral and anticancer properties. This guide provides a foundational understanding of its physicochemical characteristics and a framework for its further experimental investigation. The provided protocols for synthesis and biological evaluation are intended to empower researchers to unlock the full therapeutic potential of this and other novel adamantane compounds. Further in-depth studies are crucial to fully elucidate the pharmacological and toxicological profile of **2-Phenyladamantane** and to determine its viability as a lead compound in drug discovery.

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References

- 1. Aminoadamantanes as NMDA receptor antagonists and antiparkinsonian agents-- preclinical studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacological profile of natural and synthetic compounds with rigid adamantane-based scaffolds as potential agents for the treatment of neurodegenerative diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and antiviral activity evaluation of some new aminoadamantane derivatives. 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and Cytotoxicity of 4-(2-Adamantyl)phenylalkylamines | Bentham Science [eurekaselect.com]
- 7. mdpi.com [mdpi.com]
- 8. benchchem.com [benchchem.com]
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